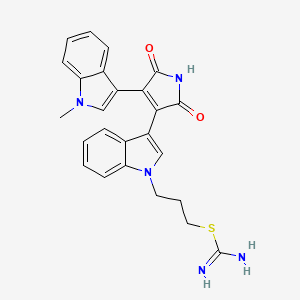

bisindolylmaleimide IX

概要

説明

準備方法

Ro31-8220の合成は、インドール誘導体の調製から始まる複数のステップを伴います。主な合成経路には、一連の縮合反応と環化反応によるビスインドリルマレイミドコア構造の形成が含まれます。 反応条件としては、一般的に有機溶媒と触媒を使用し、目的の生成物の生成を促進します . 工業生産方法は異なる場合がありますが、一般的には大規模生産に最適化された同様の合成経路に従います .

化学反応の分析

Grignard Reaction with Dibromomaleimides

The primary synthesis route involves reacting N-methyl-2,3-dibromomaleimide with indolyl magnesium iodide (Grignard reagent) in solvent-dependent conditions (Scheme 2 ):

-

Toluene yields bisindolylmaleimides (70% yield).

-

THF produces monoindolylmaleimides (74% yield).

-

Ether/benzene mixtures result in mixed products.

| Solvent System | Product Formed | Yield |

|---|---|---|

| Toluene | Bisindolylmaleimide IX | 70% |

| THF | Monoindolylmaleimide | 74% |

| Ether/benzene (1:1) | Mixed products | ~60% |

Boc Protection Strategy

Unsymmetrical BIM-IX derivatives are synthesized via Boc protection of intermediates:

-

Boc-protected maleimide reacts with substituted indole Grignard.

-

Deprotection at 180°C yields unsymmetrical BIM-IX precursors .

Alternative Methods Using Dichloromaleimides

To improve scalability, 2,3-dichloromaleimides replace dibromo analogs in optimized reactions (Scheme 5 ):

-

Solvent system : Toluene/ether/THF (5:1:1).

-

Base : LiHMDS (lithium hexamethyldisilazide) enhances reactivity.

-

Scale-up : Achieved 770 g production with 72% yield.

| Reactant | Conditions | Scale | Yield |

|---|---|---|---|

| 2,3-Dichloromaleimide | LiHMDS, toluene/ether/THF | 770 g | 72% |

Functionalization via Suzuki Coupling

A Suzuki-Miyaura cross-coupling approach enables modular derivatization (Scheme 7 ):

-

Triflate-functionalized maleimide (23 ) reacts with 3-indole boronic acid (24 ).

-

Catalyzed by Pd(PPh₃)₄, yielding unsymmetrical BIM-IX analogs (25 ) in 55% yield.

| Intermediate | Coupling Partner | Catalyst | Product Yield |

|---|---|---|---|

| Triflate 23 | 3-Indole boronic acid 24 | Pd(PPh₃)₄ | 55% |

Anhydride Formation

N-Benzyl-protected BIM intermediates are converted to maleic anhydrides (13 ) under basic conditions (82% yield) , enabling further functionalization.

Kinase-Targeted Modifications

BIM-IX serves as a precursor for kinase inhibitors (Table 1 ):

-

B-Raf inhibition : IC₅₀ = 1.14 ± 0.11 μM.

-

GSK-3β inhibition : IC₅₀ = 0.48 ± 0.005 μM.

| Target Kinase | IC₅₀ (μM) | Selectivity Over PKC |

|---|---|---|

| B-Raf | 1.14 | >40-fold |

| GSK-3β | 0.48 | >90-fold |

Mechanistic Insights into DNA Interaction

BIM-IX binds DNA via intercalation, as evidenced by:

-

Actinomycin D competition : BIM-IX and actinomycin D show mutually exclusive DNA binding .

-

Transcription inhibition : Suppresses hygromycin gene expression in transfected cells (dose-dependent) .

Key Research Findings

-

Dual Inhibition Mechanism : BIM-IX inhibits both DNA topoisomerases and B-Raf kinase, contributing to its cytotoxicity in leukemia cells .

-

Transcriptional Suppression : Blocks p53-responsive genes (e.g., p21/WAF1) by inhibiting RNA polymerase II .

-

COVID-19 Application : Binds SARS-CoV-2 3CLpro with ΔG = -8.2 kcal/mol, validated via MM-GBSA and enzymatic assays .

Structural Analysis

PubChem data confirms BIM-IX’s structure (C₂₅H₂₃N₅O₂S ) and highlights its methanesulfonate salt form, critical for solubility and PKC inhibition.

科学的研究の応用

Ro31-8220 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the inhibition of protein kinase C and other related enzymes.

Biology: Ro31-8220 is employed in cellular and molecular biology research to investigate signal transduction pathways and cellular responses to PKC inhibition.

Medicine: This compound is used in preclinical studies to explore its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

Industry: Ro31-8220 is utilized in the development of new pharmaceuticals and as a reference compound in quality control and assay development

作用機序

Ro31-8220は、タンパク質キナーゼCアイソフォームを選択的に阻害することにより、その効果を発揮します。PKCの触媒ドメインへの結合において、アデノシン三リン酸(ATP)と競合し、下流基質のリン酸化を阻止します。 この阻害は、細胞増殖、分化、およびアポトーシスを含む様々な細胞プロセスを調節することにつながります . さらに、Ro31-8220は、グリコーゲンシンターゼキナーゼ3β(GSK-3β)やマイトジェン活性化タンパク質キナーゼ活性化タンパク質キナーゼ1b(MAPKAP-K1b)などの他のキナーゼを阻害することが示されており、細胞シグナル伝達経路にさらに影響を与えています .

類似化合物の比較

Ro31-8220は、タンパク質キナーゼを阻害する能力で特徴付けられるビスインドリルマレイミドと呼ばれる化合物のクラスに属します。類似の化合物には以下が含まれます。

ビスインドリルマレイミドI: 構造と特異性がわずかに異なる別の強力なPKC阻害剤。

ビスインドリルマレイミドVII: 特定のPKCアイソフォームの選択的阻害で知られています。

Gö 6983: 化学構造は異なるものの、同様の阻害特性を有する広域スペクトルPKC阻害剤

Ro31-8220は、複数のPKCアイソフォームに対する高い選択性と効力を持つため、PKC関連シグナル伝達経路と潜在的な治療用途を研究するための貴重なツールとなっています .

類似化合物との比較

Ro31-8220 is part of a class of compounds known as bisindolylmaleimides, which are characterized by their ability to inhibit protein kinases. Similar compounds include:

Bisindolylmaleimide I: Another potent PKC inhibitor with a slightly different structure and specificity.

Bisindolylmaleimide VII: Known for its selective inhibition of specific PKC isoforms.

Gö 6983: A broad-spectrum PKC inhibitor with a different chemical structure but similar inhibitory properties

Ro31-8220 is unique due to its high selectivity and potency against multiple PKC isoforms, making it a valuable tool for studying PKC-related signaling pathways and potential therapeutic applications .

生物活性

Bisindolylmaleimide IX (BIM IX) is a compound that has garnered attention due to its diverse biological activities, particularly in oncology and virology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Inhibition of DNA Topoisomerases

BIM IX acts as an inhibitor of DNA topoisomerases, which are essential enzymes involved in DNA replication and repair. The compound generates DNA breaks and activates key cellular pathways, including the Atm-p53 and Atm-Chk2 pathways. This activation leads to cell cycle arrest and apoptosis in various cancer cell lines, particularly those expressing the BCR-ABL oncogene associated with chronic myeloid leukemia (CML) .

Genotoxic Stress Response

BIM IX induces a robust genotoxic stress response characterized by increased DNA damage in BCR-ABL positive cells. The drug's efficacy in these cells is attributed to reduced expression of topoisomerases, resulting in heightened cytotoxicity and enhanced cell cycle arrest .

Inhibition of Oncogene Addiction Pathways

In addition to topoisomerase inhibition, BIM IX targets the B-Raf oncogene pathway, which is crucial for the survival of certain cancer cells. By inhibiting this pathway, BIM IX further enhances its anti-cancer effects, especially against drug-resistant forms of CML .

Chronic Myeloid Leukemia (CML)

BIM IX has shown significant promise as a therapeutic agent for CML, particularly for cases resistant to standard treatments like Imatinib. In preclinical studies using mouse models, BIM IX effectively treated leukemia-like disorders induced by BCR-ABL or T315I mutant BCR-ABL at doses with minimal side effects .

Antiviral Activity Against SARS-CoV-2

Recent studies have identified BIM IX as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. Virtual screening and in vitro assays demonstrated that BIM IX targets the viral main protease (3CLpro), suggesting its utility as an antiviral agent . This expands the therapeutic applications of BIM IX beyond oncology.

In Vitro Studies

In vitro experiments have shown that BIM IX activates DNA damage checkpoints and induces apoptosis in various cancer cell lines. For instance, treatment with as low as 1 μM of BIM IX activated the Atm and Chk2 proteins, leading to significant increases in G2/M phase arrest .

| Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| MEFs | 1.0 | G2/M arrest | Yes |

| HCT116 | 0.5 | G1/S arrest | Yes |

| BaF3 | 0.8 | G2/M arrest | Yes |

Case Studies

- Chronic Myeloid Leukemia : A study highlighted that BIM IX significantly prolonged the lifespan of mice with induced CML, demonstrating its potential as a novel treatment option for drug-resistant cases .

- COVID-19 Treatment : Another study reported that BIM IX exhibited potent antiviral activity against SARS-CoV-2 by inhibiting its main protease, indicating its potential role in treating viral infections .

特性

IUPAC Name |

3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXXEELGXBCYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154736 | |

| Record name | Ro-318220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125314-64-9 | |

| Record name | Bisindolylmaleimide IX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125314-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 31-8220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125314649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro-318220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-31-8220 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A0B5E78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Ro 31-8220?

A1: Ro 31-8220 primarily targets protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Ro 31-8220 interact with PKC?

A2: While the exact binding mechanism requires further investigation, Ro 31-8220 is thought to bind competitively to the ATP-binding site of PKC, thus inhibiting its kinase activity. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Does Ro 31-8220 inhibit all PKC isoforms equally?

A3: No, Ro 31-8220 demonstrates selectivity among PKC isoforms. It exhibits greater potency against classical and novel PKC isoforms compared to atypical isoforms. For instance, it effectively inhibits PKCα, PKCβ, and PKCε but has weaker effects on PKCζ. [, , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the downstream consequences of PKC inhibition by Ro 31-8220?

A4: The effects vary depending on the cell type and stimulus. Some observed consequences include:

- Inhibition of cell proliferation and induction of apoptosis: Observed in glioblastoma, leukemia, and other cancer cell lines. [, ]

- Modulation of intracellular signaling pathways: Including ERK1/2, JNK, NF-κB, and phospholipase C (PLC), leading to altered cellular responses. [, , , , , , , , , , , , , , , , ]

- Changes in ion channel activity: Particularly calcium channels, influencing calcium influx and downstream events like secretion. [, , , , , , , , , , , ]

- Alterations in gene expression: Affecting the production of inflammatory mediators like interleukin-2 (IL-2) and cyclooxygenase-2 (COX-2). [, , , , , , , ]

Q5: Are there reported instances where Ro 31-8220 exerts effects independent of PKC inhibition?

A5: Yes, some studies suggest that Ro 31-8220 may interact with targets other than PKC, particularly at higher concentrations. For example, it influenced glycogen synthase activity in adipocytes and myotubes, even when insulin had already maximally activated PKC. [] Further research is needed to fully characterize these potential off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。